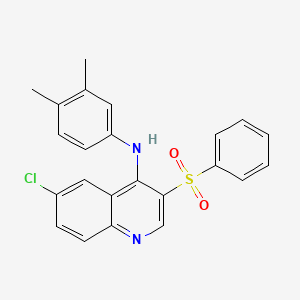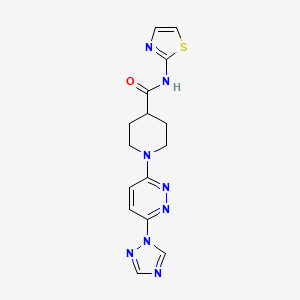![molecular formula C14H15NO2S2 B2879881 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide CAS No. 2309602-97-7](/img/structure/B2879881.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a cyclopropanecarboxamide group, which is a common feature in many bioactive molecules . It also contains a bithiophen group, which is a type of aromatic compound that is often found in organic electronics due to its ability to conduct electricity .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The cyclopropanecarboxamide group would introduce strain into the molecule due to the small bond angles of the cyclopropane ring . The bithiophen group would likely contribute to the overall planarity and conjugation of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The cyclopropanecarboxamide group could potentially undergo reactions at the carbonyl group or at the strained cyclopropane ring . The bithiophen group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group in the cyclopropanecarboxamide could increase its solubility in polar solvents . The conjugated bithiophen group could absorb light in the UV-visible region, giving the compound a color .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been synthesized and characterized, including their crystal structures, through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. These compounds, including ones with cyclohexane rings adopting chair conformations, provide insights into the molecular conformation stabilized by intramolecular hydrogen bonds, which could relate to the synthesis and structural analysis of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide (Özer, Arslan, VanDerveer, & Külcü, 2009).
Cyclopropane Functionalization
The reactivity of donor-acceptor cyclopropanes with thiourea, leading to diverse 2-amino-4,5-dihydrothiophenes, showcases a method for cyclopropane functionalization. This process, involving [3+2] cycloaddition, could offer a pathway for introducing functional groups into the cyclopropane ring of this compound, enhancing its utility in chemical synthesis (Xie et al., 2019).
Potential in Pharmacology
The synthesis and evaluation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants highlight the pharmacological potential of cyclopropane-containing compounds. This suggests that this compound could also be evaluated for its potential therapeutic applications, given its structural similarity to these active compounds (Bonnaud et al., 1987).
Advanced Material Development
Conjugated polymers containing alternating electron-donating and electron-accepting units, such as those based on bithiophene, have been developed for photovoltaic applications due to their desirable absorption characteristics and deep HOMO/LUMO levels. The incorporation of this compound into polymer backbones could potentially enhance the photophysical properties of these materials, making them suitable for a broader range of applications in organic electronics (Zhu et al., 2007).
Conformational Analysis
Theoretical analysis of cyclopropane analogues of phenylalanine, which are structurally related to this compound, has provided insights into their intrinsic conformational preferences. Such studies can aid in understanding the conformational behavior of this compound in various environments, impacting its reactivity and interaction with biological targets (Casanovas et al., 2003).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, it could interact with biological targets in the body to exert a therapeutic effect . If it’s intended for use in organic electronics, it could conduct electricity through the movement of pi electrons in the bithiophen group .
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential applications in various fields, such as medicine or electronics, and optimizing its synthesis process for efficiency and sustainability . Further studies could also investigate its physical and chemical properties in more detail .
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-11(7-15-14(17)9-1-2-9)13-4-3-12(19-13)10-5-6-18-8-10/h3-6,8-9,11,16H,1-2,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCEHFYYKFOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879799.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2879801.png)

![Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2879804.png)
![(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2879805.png)

![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2879813.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2879814.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2879815.png)

![4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B2879818.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2879821.png)
